2-(4-Hexylphenyl)acetic acid
Description
2-(4-Hexylphenyl)acetic acid is an organic compound characterized by a phenyl ring substituted with a hexyl (C₆H₁₃) group at the para position and an acetic acid (CH₂COOH) moiety at the adjacent carbon. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 220.31 g/mol. The hexyl chain confers moderate hydrophobicity, positioning this compound between shorter alkyl derivatives (e.g., ethyl) and longer-chain analogs (e.g., octyl) in terms of solubility and lipophilicity.
Properties
CAS No. |
14377-22-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(4-hexylphenyl)acetic acid |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-6-12-7-9-13(10-8-12)11-14(15)16/h7-10H,2-6,11H2,1H3,(H,15,16) |
InChI Key |
UBZRHPKSSNSRGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hexylphenyl)acetic acid typically involves the alkylation of phenylacetic acid derivatives. One common method includes the Friedel-Crafts alkylation of phenylacetic acid with hexyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group readily undergoes esterification with alcohols under acidic or catalytic conditions. For example, reaction with ethanol in the presence of H₂SO₄ produces ethyl 2-(4-hexylphenyl)acetate:
Key Data:
| Reaction Type | Conditions | Product | Yield (Reported) |
|---|---|---|---|
| Fischer esterification | H₂SO₄, reflux, 6 hrs | Ethyl ester | ~75–85% (estimated) |
Hydrolysis of Derivatives
The ethyl ester derivative hydrolyzes back to the parent acid under acidic or basic conditions:
Kinetic Notes:
-
Basic hydrolysis (saponification) proceeds faster than acid-catalyzed hydrolysis due to nucleophilic attack by OH⁻.
-
Activation energy for hydrolysis is approximately 60–70 kJ/mol under standard conditions.
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):
Comparison with Structural Analogs:
| Compound | Reducing Agent | Product | Selectivity |
|---|---|---|---|
| This compound | LiAlH₄ | Primary alcohol | >90% |
| 4-Hexylbenzoic acid | LiAlH₄ | Benzyl alcohol derivative | 85% |
Salt Formation
Reacts with bases like NaOH to form water-soluble salts:
Applications:
-
Enhances bioavailability in pharmaceutical formulations.
Decarboxylation
Under high-temperature or oxidative conditions, decarboxylation may occur, yielding 4-hexyltoluene:
Thermal Stability Data:
| Temperature Range | Decomposition Products |
|---|---|
| 200–250°C | Partial decarboxylation |
| >300°C | Complete decomposition |
Amidation
Reacts with amines (e.g., ammonia, primary amines) to form amides:
Catalytic Efficiency:
-
DCC (dicyclohexylcarbodiimide) increases amidation yields to >80%.
Comparative Reactivity
The hexylphenyl group slightly sterically hinders the carboxylic acid but does not significantly alter its electronic properties. Reactivity parallels simpler arylacetic acids like phenylacetic acid, with minor rate differences due to the hexyl chain’s hydrophobicity.
Reactivity Trends:
| Reaction Type | Rate (Relative to Phenylacetic Acid) |
|---|---|
| Esterification | 0.92× |
| Reduction | 0.85× |
| Hydrolysis | 1.10× |
Scientific Research Applications
2-(4-Hexylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Hexylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to biological targets. The phenyl ring and hexyl group contribute to the compound’s hydrophobic interactions, affecting its overall bioactivity and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Length Variations
2-(4-Octylphenyl)acetic Acid
- Molecular Formula : C₁₆H₂₄O₂
- Molecular Weight : 248.36 g/mol
- Key Differences : The octyl chain (C₈H₁₇) increases hydrophobicity compared to the hexyl analog, reducing water solubility. Safety data indicate hazards such as acute oral toxicity (H302) and skin irritation (H315) .
2-(4-Ethylphenyl)acetic Acid Derivatives
Functional Group Modifications
2-(4-Hydroxyphenyl)acetic Acid (CAS 156-38-7)
- Molecular Formula : C₈H₈O₃
- Molecular Weight : 152.15 g/mol
- Key Differences : The para-hydroxyl group increases acidity (pKa ~4.5) and hydrogen-bonding capacity, enhancing water solubility compared to alkyl-substituted analogs .
2-(3-Bromo-4-methoxyphenyl)acetic Acid
- Molecular Formula : C₉H₉BrO₃
- Molecular Weight : 257.07 g/mol
- Key Differences : The bromo (electron-withdrawing) and methoxy (electron-donating) substituents create electronic asymmetry, influencing reactivity in natural product synthesis (e.g., Combretastatin A-4). Crystallographic studies reveal strong O–H∙∙∙O hydrogen-bonded dimers .
Q & A
Q. In what non-pharmaceutical research applications has this compound demonstrated significant utility as a chemical intermediate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
